Riccardin F
Description
Riccardin F is a macrocyclic bisbibenzyl compound derived from bryophytes, notably liverworts such as Dumortiera hirsuta . Structurally, it belongs to the bibenzyl family, characterized by two benzene rings linked by a methylene group, with additional phenolic hydroxyl groups contributing to its bioactivity . Riccardin F has demonstrated antifungal activity against both fluconazole-resistant and sensitive Candida albicans strains, likely by altering membrane integrity or inhibiting biofilm formation . Additionally, it modulates P-glycoprotein (P-gp)-mediated drug resistance in cancer cells, enhancing chemotherapeutic efficacy by restoring intracellular drug accumulation (e.g., doxorubicin in K562/A02 cells) .
Properties
Molecular Formula |
C29H26O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
16-methoxy-14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,24-diol |
InChI |
InChI=1S/C29H26O4/c1-32-28-15-8-21-3-2-20-7-13-26(27(31)16-20)25-14-10-23(30)18-22(25)9-4-19-5-11-24(12-6-19)33-29(28)17-21/h5-8,10-18,30-31H,2-4,9H2,1H3 |
InChI Key |
JYKRDVGMNOVIMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(CCC3=CC(=C(C=C3)C4=C(CCC5=CC=C(O2)C=C5)C=C(C=C4)O)O)C=C1 |
Synonyms |
riccardin F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
Riccardin F shares a macrocyclic bisbibenzyl backbone with analogs like Riccardin C, Riccardin D, Plagiochin E, and Marchantin C. Key structural differences include:
- Phenolic hydroxyl group positioning: Riccardin D and Plagiochin E have three hydroxyl groups, linked to enhanced DNA topoisomerase II inhibition and anticancer activity .
- Macrocyclic ring size : Riccardin F’s 18-membered ring differs from Marchantin C’s 24-membered structure, influencing solubility and target specificity .
Anticancer Activity
- Riccardin D outperforms Riccardin F in anticancer potency, achieving 44.5% tumor growth inhibition in NSCLC xenografts via topoisomerase II targeting . Riccardin F, however, uniquely reverses multidrug resistance (MDR) by inhibiting P-gp efflux .
Antifungal Activity
Riccardin D’s antifungal action is mechanistically distinct, targeting fungal gene expression, whereas Riccardin F’s mode remains less defined but effective in resistant strains .
Pharmacokinetics
Riccardin D’s pharmacokinetics are well-characterized, showing dose-dependent bioavailability and hepatic metabolism to glucuronides . Riccardin F lacks comparable data, highlighting a research gap.
Mechanistic Divergence
- Apoptosis Induction : Riccardin D activates caspase-3/9 and PARP cleavage in leukemia and NSCLC cells , while Riccardin C triggers apoptosis via LXRα-dependent pathways . Riccardin F’s apoptotic role is unclear but may synergize with chemotherapeutics .
- Antiangiogenic Effects : Riccardin D suppresses VEGF and MMP-2/9 in tumors , whereas Riccardin F’s impact on angiogenesis is undocumented.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
